3-Amino-2-(2-hydroxybenzoyl)benzoic acid

Description

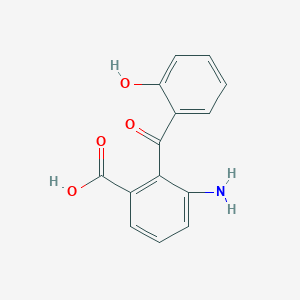

3-Amino-2-(2-hydroxybenzoyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 2-hydroxybenzoyl moiety at the 2-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which may influence solubility, stability, and biological activity.

Properties

CAS No. |

89646-24-2 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

3-amino-2-(2-hydroxybenzoyl)benzoic acid |

InChI |

InChI=1S/C14H11NO4/c15-10-6-3-5-9(14(18)19)12(10)13(17)8-4-1-2-7-11(8)16/h1-7,16H,15H2,(H,18,19) |

InChI Key |

UEBKJFKETXTBQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2N)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of a nitrating agent such as nitric acid, followed by catalytic hydrogenation using a palladium/carbon catalyst under hydrogen pressure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 3-Amino-2-(2-hydroxybenzoyl)benzoic acid .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino alcohols .

Scientific Research Applications

3-Amino-2-(2-hydroxybenzoyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Structural Features

The compound’s ortho-substituted hydroxybenzoyl group distinguishes it from other benzoic acid derivatives. Below is a structural comparison with analogs:

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations :

- The position of substituents significantly impacts properties. For example, 3-Amino-4-hydroxybenzoic acid (mp 208°C) has higher thermal stability than many analogs due to intermolecular hydrogen bonding .

- The hydroxybenzoyl group in the target compound may enhance π-π stacking interactions, influencing crystallinity and solubility .

Physicochemical Properties and Solubility

Extraction and Diffusivity

Benzoic acid derivatives exhibit varying extraction rates and diffusivities based on substituents. For instance:

- Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) due to high distribution coefficients (logP ~1.9–2.1), while acetic acid is slower due to lower hydrophobicity .

- Effective diffusivity in membrane phases follows: benzoic acid > acetic acid > phenol . The target compound’s hydroxybenzoyl group may reduce diffusivity compared to unsubstituted benzoic acid due to increased molecular size.

Table 2: Comparative Solubility Parameters

| Compound Name | logP (Predicted) | Aqueous Solubility (mg/mL) | |

|---|---|---|---|

| 3-Amino-2-(2-hydroxybenzoyl)benzoic acid | 1.5–2.0* | ~0.1–0.5* | |

| Benzoic acid | 1.87 | 3.4 | |

| 3-Amino-4-hydroxybenzoic acid | 0.98 | 1.2 |

*Predicted based on substituent contributions.

Quantitative Structure-Toxicity Relationship (QSTR)

A QSTR model for 57 benzoic acid derivatives identified 0JA (zero-order connectivity index), 1JA (first-order index), and JB (cross-factor) as critical predictors of oral LD₅₀ in mice . For example:

Endocrine Disruption Potential

Analogous compounds, such as 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid, have been tested for estrogenic/androgenic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.